![molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7](/img/structure/B1584626.png)
1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with a nitro group at the 4-position and an oxide group at the 7-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be achieved through various synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by oxidation. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the oxidation can be achieved using hydrogen peroxide or other suitable oxidizing agents .
Industrial production methods for this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and oxide groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted pyrrolopyridines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving abnormal cell proliferation and signaling pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell signaling, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The nitro and oxide groups play a crucial role in the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the nitro and oxide groups, resulting in different chemical reactivity and biological activity.
4-Nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group but lacks the oxide group, affecting its overall properties and applications.
7-Oxo-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in the presence of both the nitro and oxide groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide?
- Methodological Answer : The synthesis typically involves sequential nitration and oxidation steps. For example, 1H-pyrrolo[2,3-b]pyridine 7-oxide (a precursor) can be synthesized via regioselective oxidation of the parent compound using trifluoroacetic acid and hydrogen peroxide . Subsequent nitration at the 4-position is achieved by treating the N-oxide intermediate with nitric acid in trifluoroacetic acid at 0–15°C . Key parameters include temperature control (<15°C) to minimize side reactions and the use of anhydrous conditions to preserve reactivity.
Q. How can spectroscopic techniques confirm the structure of 4-nitro-7-oxide derivatives?
- Methodological Answer :
- 1H NMR : The N-oxide moiety induces deshielding of adjacent protons. For instance, the pyrrole proton adjacent to the nitro group typically appears as a doublet near δ 8.35 ppm, while the pyridine proton resonates as a singlet near δ 13.49 ppm due to hydrogen bonding with the N-oxide .
- 13C NMR : The nitro group causes significant downfield shifts (~10–15 ppm) for carbons at positions 4 and 7.
- HRMS : Molecular ion peaks should align with the calculated mass (e.g., [M+H]+ for C₈H₅N₃O₃: 192.03) .
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer : Pyrrolo[2,3-b]pyridine derivatives exhibit fungicidal activity against Pyricularia oryzae (rice blast pathogen) in vivo. Activity correlates with ionization potential (IP) calculated via semiempirical molecular orbital methods. For example, derivatives with IP values <8.5 eV show enhanced bioactivity due to improved electron transfer in fungal cells . Initial screening should include in vitro assays (e.g., MIC determination) followed by in vivo validation in plant models.
Advanced Research Questions
Q. How can computational modeling optimize the bioactivity of 4-nitro-7-oxide derivatives?
- Methodological Answer :
- Quantum Calculations : Use density functional theory (DFT) to calculate IP and electron affinity (EA). Derivatives with IP <8.5 eV and EA >1.2 eV are prioritized for synthesis .
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes). Focus on nitro group orientation for hydrogen bonding with active-site residues like Asp-251 .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, critical for in vivo efficacy.
Q. What strategies resolve regioselectivity challenges during nitration?
- Methodological Answer :
- Directing Groups : The N-oxide moiety directs nitration to the 4-position due to electron-withdrawing effects. Alternative directing groups (e.g., sulfonyl) can be explored for other positions .
- Reagent Screening : Test nitrating agents (e.g., HNO₃/H₂SO₄ vs. AcONO₂) to modulate selectivity. For example, acetyl nitrate favors 4-nitration in non-polar solvents .
- Validation : Use 2D NMR (e.g., NOESY) to confirm regiochemistry. For 4-nitro derivatives, cross-peaks between H-3 and H-5 protons are absent due to spatial separation .
Q. How do structural modifications at the 3-position affect antitumor activity?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., trifluoromethyl, pyrimidinyl) at the 3-position to enhance binding to kinase targets like FGFR1. For example, 3-(4-pyrimidinyl) derivatives exhibit improved hydrogen bonding with Asp-641 in FGFR1’s ATP-binding pocket .
- Synthetic Protocol : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for high yields (>70%) .
- Biological Validation : Test IC₅₀ values against cancer cell lines (e.g., HCT-116) and compare with control compounds lacking the 3-substituent.
Q. What analytical methods address discrepancies in reported toxicity data?
- Methodological Answer :
- Data Reconciliation : Compare toxicity studies using standardized assays (e.g., OECD TG 423 for acute oral toxicity). Note that conflicting LD₅₀ values (e.g., 490 mg/kg intraperitoneal in mice vs. unreported oral toxicity) may arise from route-dependent metabolism.
- Mechanistic Studies : Perform Ames tests for mutagenicity and ROS assays for oxidative stress. Prioritize in vitro models (e.g., HepG2 cells) to minimize animal use .
Q. Data Contradiction Analysis
Q. Why do some studies report high fungicidal activity while others show limited efficacy?
- Resolution : Activity depends on substituent electronic profiles. Derivatives with electron-withdrawing groups (e.g., nitro) at the 4-position exhibit stronger antifungal effects due to enhanced redox cycling, whereas electron-donating groups (e.g., methoxy) reduce activity . Validate via comparative IC₅₀ assays under identical conditions (e.g., pH 7.4, 25°C).
Properties
IUPAC Name |
7-hydroxy-4-nitropyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIAIVJWNRFBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348635 | |
Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-06-7 | |
Record name | 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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